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molecular formula C10H11BrO B1616600 4-Bromobutyrophenone CAS No. 24070-52-8

4-Bromobutyrophenone

Cat. No. B1616600
M. Wt: 227.1 g/mol
InChI Key: AUWYVCBOBIRRGR-UHFFFAOYSA-N
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Patent
US06037509

Procedure details

In this Example, 0.45 g of the 4-bromobutyrophenone (purity: 94%, 1.86 mmol) obtained in Example 1 was dissolved in 2.2 g of methanol, and 0.14 g of 5% Pd-C (50% wet) was added, followed by stirring the mixture in a hydrogen atmosphere at 20° C. for four hours. The catalyst was filtered off and the solvent was removed by distillation under reduced pressure to give 1-bromo-4-phenylbutane in a 98.2% yield from 4-bromobutyrophenone.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
solvent
Reaction Step Three
Name
Quantity
0.14 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[H][H]>CO.[Pd]>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
BrCCCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.2 g
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC1=CC=CC=C1
Name
Type
product
Smiles
BrCCCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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